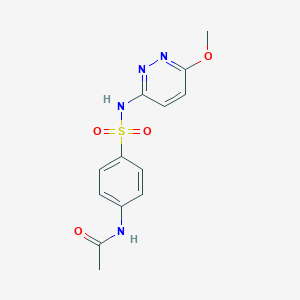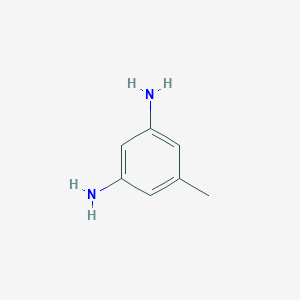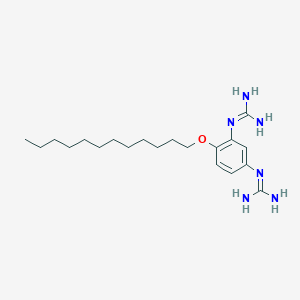
1,2-Octadiene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Octadiene is a colorless liquid hydrocarbon with a chemical formula of C8H14. It is an important intermediate in the production of various chemicals, including fragrances, flavors, and polymers. In recent years, 1,2-octadiene has gained attention due to its potential use as a renewable feedstock in the production of bio-based chemicals. In
Mecanismo De Acción
The mechanism of action of 1,2-octadiene is not well understood, but it is believed to act as a mutagen and carcinogen. Studies have shown that exposure to 1,2-octadiene can cause DNA damage and increase the risk of cancer. It is also believed to have toxic effects on the liver, kidneys, and reproductive system.
Efectos Bioquímicos Y Fisiológicos
1,2-Octadiene has been shown to have a variety of biochemical and physiological effects. Studies have shown that exposure to 1,2-octadiene can cause oxidative stress, DNA damage, and lipid peroxidation. It has also been shown to have toxic effects on the liver, kidneys, and reproductive system. In addition, 1,2-octadiene has been shown to have neurotoxic effects, including the impairment of cognitive function and motor skills.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1,2-octadiene in lab experiments include its availability, low cost, and ease of handling. However, its toxicity and potential carcinogenicity make it a hazardous material to work with, and precautions must be taken to ensure the safety of researchers.
Direcciones Futuras
There are several future directions for research on 1,2-octadiene. One area of research is the development of safer and more efficient methods for synthesizing 1,2-octadiene. Another area of research is the identification of the mechanism of action of 1,2-octadiene and its effects on human health. Additionally, research is needed to explore the potential use of 1,2-octadiene as a bio-based feedstock in the production of chemicals and polymers. Finally, more research is needed to identify safer alternatives to 1,2-octadiene for use in lab experiments.
In conclusion, 1,2-octadiene is an important intermediate in the production of various chemicals, but its potential toxicity and carcinogenicity make it a hazardous material to work with. Further research is needed to develop safer methods for synthesizing 1,2-octadiene, identify its mechanism of action, and explore its potential use as a bio-based feedstock.
Métodos De Síntesis
The most common method for synthesizing 1,2-octadiene is through the dehydrogenation of 1,2-octanediol. This process involves the use of a catalyst, such as copper chromite or platinum, to remove two hydrogen atoms from the diol molecule, resulting in the formation of 1,2-octadiene. Other methods for synthesizing 1,2-octadiene include the dehydrohalogenation of 1,2-dihalooctanes and the dehydrogenation of 1,2-octanediol using a heterogeneous catalyst.
Aplicaciones Científicas De Investigación
1,2-Octadiene has been used in various scientific research applications, including as a monomer in the production of synthetic polymers, as a building block in the synthesis of fragrances and flavors, and as a feedstock in the production of bio-based chemicals. It has also been used as a reactant in the synthesis of various organic compounds, such as alcohols, aldehydes, and carboxylic acids.
Propiedades
Número CAS |
1072-19-1 |
|---|---|
Nombre del producto |
1,2-Octadiene |
Fórmula molecular |
C8H14 |
Peso molecular |
110.2 g/mol |
InChI |
InChI=1S/C8H14/c1-3-5-7-8-6-4-2/h5H,1,4,6-8H2,2H3 |
Clave InChI |
ZCNGIANFOSHGME-UHFFFAOYSA-N |
SMILES |
CCCCCC=C=C |
SMILES canónico |
CCCCCC=C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Naphtho[2,1-g][1,3]benzodioxole](/img/structure/B90616.png)

![(1h-Pyrrolo[2,3-c]pyridin-4-yl)methanol](/img/structure/B90631.png)






